molecular formula C26H23N3O5S B11682316 (2Z,5Z)-5-[4-(benzyloxy)-5-methoxy-2-nitrobenzylidene]-2-[(3,5-dimethylphenyl)imino]-1,3-thiazolidin-4-one

(2Z,5Z)-5-[4-(benzyloxy)-5-methoxy-2-nitrobenzylidene]-2-[(3,5-dimethylphenyl)imino]-1,3-thiazolidin-4-one

Cat. No.: B11682316
M. Wt: 489.5 g/mol
InChI Key: ARXKRBCWRNEINY-CFRMEGHHSA-N
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Description

(2Z,5Z)-5-{[4-(BENZYLOXY)-5-METHOXY-2-NITROPHENYL]METHYLIDENE}-2-[(3,5-DIMETHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE is a complex organic compound with potential applications in various scientific fields. This compound features a thiazolidinone core, which is known for its biological activity, and is substituted with benzyl, methoxy, nitro, and dimethylphenyl groups, contributing to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z,5Z)-5-{[4-(BENZYLOXY)-5-METHOXY-2-NITROPHENYL]METHYLIDENE}-2-[(3,5-DIMETHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. The process begins with the preparation of the thiazolidinone core, followed by the introduction of the various substituents through reactions such as nucleophilic substitution, condensation, and cyclization. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and environmental sustainability. Techniques such as continuous flow chemistry and green chemistry principles can be employed to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

(2Z,5Z)-5-{[4-(BENZYLOXY)-5-METHOXY-2-NITROPHENYL]METHYLIDENE}-2-[(3,5-DIMETHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can undergo reduction reactions to modify its functional groups.

    Substitution: The benzyl and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride, oxidizing agents like potassium permanganate, and nucleophiles such as amines. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while nucleophilic substitution can introduce various functional groups into the molecule.

Scientific Research Applications

(2Z,5Z)-5-{[4-(BENZYLOXY)-5-METHOXY-2-NITROPHENYL]METHYLIDENE}-2-[(3,5-DIMETHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (2Z,5Z)-5-{[4-(BENZYLOXY)-5-METHOXY-2-NITROPHENYL]METHYLIDENE}-2-[(3,5-DIMETHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound’s biological activity is attributed to its ability to bind to enzymes or receptors, modulating their function. The nitro and methoxy groups play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2Z,5Z)-5-{[4-(BENZYLOXY)-5-METHOXY-2-NITROPHENYL]METHYLIDENE}-2-[(3,5-DIMETHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE is unique due to its combination of functional groups and the thiazolidinone core, which confer distinct chemical and biological properties

Properties

Molecular Formula

C26H23N3O5S

Molecular Weight

489.5 g/mol

IUPAC Name

(5Z)-2-(3,5-dimethylphenyl)imino-5-[(5-methoxy-2-nitro-4-phenylmethoxyphenyl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C26H23N3O5S/c1-16-9-17(2)11-20(10-16)27-26-28-25(30)24(35-26)13-19-12-22(33-3)23(14-21(19)29(31)32)34-15-18-7-5-4-6-8-18/h4-14H,15H2,1-3H3,(H,27,28,30)/b24-13-

InChI Key

ARXKRBCWRNEINY-CFRMEGHHSA-N

Isomeric SMILES

CC1=CC(=CC(=C1)N=C2NC(=O)/C(=C/C3=CC(=C(C=C3[N+](=O)[O-])OCC4=CC=CC=C4)OC)/S2)C

Canonical SMILES

CC1=CC(=CC(=C1)N=C2NC(=O)C(=CC3=CC(=C(C=C3[N+](=O)[O-])OCC4=CC=CC=C4)OC)S2)C

Origin of Product

United States

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